Methyl 6-methoxyhexa-3,5-dienoate
Description
Methyl 6-methoxyhexa-3,5-dienoate is an α,β-unsaturated ester characterized by a conjugated diene system (positions 3,5) and a methoxy substituent at position 5. Its structure (C₈H₁₂O₃) features a methyl ester group and a methoxy group on a hexa-3,5-dienoate backbone.
Properties
CAS No. |
96493-98-0 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 6-methoxyhexa-3,5-dienoate |
InChI |
InChI=1S/C8H12O3/c1-10-7-5-3-4-6-8(9)11-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
DVBLLRDLHLKFLN-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC=CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxyhexa-3,5-dienoate can be achieved through several methods. One common approach involves the esterification of 6-methoxyhexa-3,5-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boron reagent is coupled with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxyhexa-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium methoxide in methanol as a nucleophile under reflux conditions.
Major Products Formed
Oxidation: 6-methoxyhexa-3,5-dienoic acid.
Reduction: 6-methoxyhexa-3,5-dienol.
Substitution: Various methoxy-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methoxyhexa-3,5-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-methoxyhexa-3,5-dienoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various electron transfer reactions, influencing biochemical pathways and cellular processes. The methoxy group can also modulate the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural or functional similarities with methyl 6-methoxyhexa-3,5-dienoate:
Key Observations :
- Substituent Effects: this compound lacks aromatic or bulky substituents, making it less sterically hindered than phenyl-containing analogs like 4'-methoxymucidin or methyl 6-(2,5-dimethoxyphenyl)hexanoate .
- In contrast, tert-butyl 3-cyano-6-methylhepta-3,5-dienoate features an electron-withdrawing cyano group, enhancing electrophilicity at the α,β-unsaturated site .
Physical and Spectroscopic Properties
- Melting Points: Methyl 6-(2,5-dimethoxyphenyl)hexanoate: 75–77°C . Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate: 79–82°C . Note: this compound’s liquid state (inferred from analogs) contrasts with solid aromatic derivatives.
Chromatography :
Reactivity and Stability
- Diels-Alder Reactivity: The conjugated diene system in this compound is primed for cycloaddition reactions. Electron-donating methoxy groups may enhance diene nucleophilicity compared to cyano- or ester-substituted analogs .
- Photostability: indicates that dienoates with conjugated systems can undergo photorearrangement, forming ketene intermediates .
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